molecular formula C21H33NO2 B7437150 N-(6-phenylhexyl)-1,9-dioxaspiro[5.5]undecan-4-amine

N-(6-phenylhexyl)-1,9-dioxaspiro[5.5]undecan-4-amine

Cat. No.: B7437150
M. Wt: 331.5 g/mol
InChI Key: KYVCMEIJIMCMEM-UHFFFAOYSA-N
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Description

N-(6-phenylhexyl)-1,9-dioxaspiro[55]undecan-4-amine is a spirocyclic compound characterized by a unique structure that includes a spiro[55]undecane skeleton with a 1,9-dioxaspiro ring and an amine group attached to a phenylhexyl chain

Properties

IUPAC Name

N-(6-phenylhexyl)-1,9-dioxaspiro[5.5]undecan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33NO2/c1(4-8-19-9-5-3-6-10-19)2-7-14-22-20-11-15-24-21(18-20)12-16-23-17-13-21/h3,5-6,9-10,20,22H,1-2,4,7-8,11-18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVCMEIJIMCMEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCOCC2)CC1NCCCCCCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-phenylhexyl)-1,9-dioxaspiro[5.5]undecan-4-amine typically involves the formation of the spirocyclic core followed by the introduction of the phenylhexylamine moiety. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction can be performed under mild conditions using a Lewis acid catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and scalable reaction conditions to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(6-phenylhexyl)-1,9-dioxaspiro[5.5]undecan-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Major products formed from these reactions include various derivatives of the spirocyclic core, such as substituted amines, oxides, and reduced forms of the compound .

Mechanism of Action

The mechanism of action of N-(6-phenylhexyl)-1,9-dioxaspiro[5.5]undecan-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic amines and derivatives of spiro[5.5]undecane, such as:

Uniqueness

N-(6-phenylhexyl)-1,9-dioxaspiro[5.5]undecan-4-amine is unique due to its specific combination of a spirocyclic core with a phenylhexylamine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

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